2,3,4-Trichlorophenol chemical and physical properties
2,3,4-Trichlorophenol chemical and physical properties
An In-Depth Technical Guide to the Chemical and Physical Properties of 2,3,4-Trichlorophenol
Introduction
2,3,4-Trichlorophenol (2,3,4-TCP) is a halogenated aromatic organic compound belonging to the chlorophenol family. These compounds are characterized by a phenol ring substituted with one or more chlorine atoms. Historically, chlorophenols have been utilized as intermediates in the synthesis of pesticides, herbicides, and as biocides themselves, particularly as wood preservatives, fungicides, and germicides[1][2]. Due to their widespread use and persistence, many chlorophenols, including 2,3,4-TCP, are now recognized as significant environmental pollutants found in soil and water systems[1][3][4].
This guide provides a comprehensive overview of the core chemical and physical properties of 2,3,4-Trichlorophenol, designed for researchers, scientists, and professionals in drug development and environmental science. Understanding these fundamental characteristics is critical for assessing its environmental fate, toxicological impact, and for developing robust analytical methodologies for its detection and quantification.
Molecular Identity and Structure
The precise arrangement of chlorine atoms on the phenol ring dictates the specific properties and behavior of each trichlorophenol isomer. 2,3,4-Trichlorophenol is identified by the Chemical Abstracts Service (CAS) number 15950-66-0 [5][6].
Caption: Molecular structure of 2,3,4-Trichlorophenol.
Table 1: Chemical Identifiers for 2,3,4-Trichlorophenol
| Identifier | Value | Source(s) |
| IUPAC Name | 2,3,4-Trichlorophenol | [7] |
| CAS Number | 15950-66-0 | [5][6] |
| Molecular Formula | C₆H₃Cl₃O | [5][6][7][8] |
| Molecular Weight | 197.45 g/mol | [5][6][8][9] |
| InChI Key | HSQFVBWFPBKHEB-UHFFFAOYSA-N | [7][8] |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)O)Cl)Cl | [7][8] |
| Synonyms | 2,3,4-TCP, Phenol, 2,3,4-trichloro- | [7][9] |
Physicochemical Properties
The physical properties of 2,3,4-TCP govern its environmental distribution, transport, and bioavailability. It typically exists as a solid with a characteristic phenolic or disinfectant-like odor.[7] Its solubility and partitioning behavior are key determinants of its fate in aquatic and soil environments.
Table 2: Physical and Chemical Properties of 2,3,4-Trichlorophenol
| Property | Value | Source(s) |
| Appearance | Needles (from benzene and ligroin), light peach solid, or white powder. | [3][7] |
| Melting Point | 75-81 °C (167-178 °F) | [7][9][10][11] |
| Boiling Point | 252 °C at 760 mmHg | [12] |
| Density | ~1.6 - 1.7 g/cm³ at 25 °C | [7][10] |
| Water Solubility | 915 mg/L at 25 °C (Immiscible/low solubility) | [4][9] |
| Solubility in Organic Solvents | Soluble in chloroform, DMSO, and methanol (slightly). | [4] |
| Vapor Pressure | 0.00842 mmHg at 25 °C | [12] |
| pKa | 7.10 - 8.25 | [4][12] |
| LogP (Octanol-Water Partition Coefficient) | 3.6 - 3.66 | [7][10] |
Chemical Reactivity and Hazards
As a phenol, 2,3,4-TCP exhibits weak acidic properties due to the hydroxyl (-OH) group attached to the aromatic ring. The electron-withdrawing nature of the three chlorine atoms increases the acidity compared to unsubstituted phenol.
Key Reactivity Insights:
-
Incompatibilities: It may react with strong oxidizing agents, aluminum chloride (AlCl₃), and formaldehyde.[3][4]
-
Combustion: When heated to decomposition or burned, it can release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and phosgene.[9]
-
Photodegradation: In aqueous solutions, chlorinated phenols can undergo photolysis when exposed to ultraviolet radiation, leading to the substitution of chlorine atoms with hydroxyl groups and subsequent polymer formation.[7]
Hazard Profile: 2,3,4-Trichlorophenol is classified as a hazardous substance. It is harmful if swallowed, causes serious eye damage, and can cause skin and respiratory irritation.[9] Repeated or prolonged skin contact may lead to sensitization.[9] Due to its toxicity to aquatic life and persistence, it is considered to pose long-term adverse effects on the aquatic environment.[9]
Environmental Fate and Ecotoxicity
The environmental behavior of 2,3,4-TCP is largely dictated by its moderate water solubility and lipophilicity (indicated by its LogP value).
-
Persistence: As a chlorinated organic compound, it is relatively resistant to natural degradation processes, leading to its classification as a persistent organic pollutant.[13]
-
Distribution: In aquatic systems, it can partition from the water column to sediment and organic matter. Its potential to bioaccumulate in organisms like fish and shellfish is a significant concern.[1]
-
Biodegradation: While resistant, some microorganisms are capable of degrading chlorophenols. This process is often slow and can be influenced by environmental conditions and the presence of other carbon sources for co-metabolism.[14]
Analytical Methodologies
Accurate detection and quantification of 2,3,4-trichlorophenol in environmental matrices such as water and soil are crucial for monitoring and risk assessment. The primary analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[14][15]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a powerful technique for separating and identifying chlorophenols. However, due to the polar nature of the phenolic hydroxyl group, direct analysis can result in poor chromatographic peak shape and reduced sensitivity. To overcome this, a derivatization step is typically performed. This involves converting the polar -OH group into a less polar, more volatile ether or ester. A common method is acetylation using acetic anhydride in an alkaline solution to produce 2,3,4-trichlorophenyl acetate.[13] This derivative is more amenable to GC analysis, exhibiting better volatility and chromatographic behavior.[13]
Caption: Workflow for 2,3,4-TCP analysis by GC-MS.
Experimental Protocol: Acetylation Derivatization for GC-MS Analysis
This protocol is a generalized representation. Specific volumes, concentrations, and incubation times must be optimized based on sample matrix, expected analyte concentration, and instrument sensitivity.
-
Sample Preparation: Extract a known volume of the aqueous sample (e.g., 100 mL) using a suitable organic solvent like hexane or via solid-phase extraction (SPE) to isolate the phenolic compounds.
-
pH Adjustment: Add a buffer solution (e.g., potassium carbonate) to the extracted sample to create an alkaline environment (pH > 8). This facilitates the deprotonation of the phenolic hydroxyl group, making it a better nucleophile for the reaction.
-
Derivatization Reaction: Introduce a derivatizing agent, typically acetic anhydride, to the alkaline sample.[13][16] The acetyl group from the anhydride will react with the phenolate ion to form the corresponding acetate ester.
-
Incubation: Gently agitate or vortex the mixture and allow it to react for a specific period (e.g., 30-60 minutes) at a controlled temperature. This ensures the derivatization reaction proceeds to completion.
-
Extraction of Derivative: After the reaction, re-extract the derivatized analyte (now 2,3,4-trichlorophenyl acetate) from the aqueous solution using an organic solvent such as n-hexane.[13]
-
Concentration and Analysis: The organic layer containing the derivative is collected, dried (e.g., with anhydrous sodium sulfate), and concentrated if necessary. An internal standard is typically added before a final volume adjustment. The resulting solution is then injected into the GC-MS system for analysis.
Conclusion
2,3,4-Trichlorophenol is a compound of significant scientific and regulatory interest due to its industrial history and environmental persistence. Its physicochemical properties—notably its solid state, low water solubility, and moderate lipophilicity—define its behavior in environmental and biological systems. A thorough understanding of these characteristics, combined with robust analytical methods like derivatization-GC-MS, is essential for professionals engaged in environmental monitoring, toxicology, and the development of remediation strategies.
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